molecular formula C21H25N5O2 B2841421 9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847858-18-8

9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2841421
CAS No.: 847858-18-8
M. Wt: 379.464
InChI Key: WCSDTNCCACZGCQ-UHFFFAOYSA-N
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Description

The compound 9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule with potential applications in various scientific fields. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized through the condensation of guanine with formamide under acidic conditions.

    Functional Group Introduction: The 3,4-dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzyl chloride and an aluminum chloride catalyst.

    Alkylation: The 2-methylprop-2-enyl group is added through an alkylation reaction using 2-methylprop-2-enyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the double bonds using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the purine nitrogen atoms using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Saturated alkanes from double bonds.

    Substitution: Alkylated purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit enzymes involved in nucleotide metabolism.

Medicine

Medically, purine derivatives have been explored for their antiviral and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and conjugated systems.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione would depend on its specific application. In biological systems, it might interact with enzymes by mimicking natural substrates or binding to active sites, thereby inhibiting enzyme activity. The molecular targets could include enzymes involved in DNA replication or repair.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar in structure to caffeine.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its specific substitution pattern, which could confer unique biological activities or chemical reactivity not seen in other purine derivatives.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13(2)12-26-19(27)17-18(23(5)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(3)15(4)11-16/h7-8,11H,1,6,9-10,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSDTNCCACZGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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